molecular formula C11H16N2O2S B7860927 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide

3-amino-N-cyclobutyl-4-methylbenzenesulfonamide

Cat. No.: B7860927
M. Wt: 240.32 g/mol
InChI Key: YOVLKNAUSCANPC-UHFFFAOYSA-N
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Description

3-amino-N-cyclobutyl-4-methylbenzenesulfonamide: is an organic compound characterized by the presence of an amino group, a cyclobutyl group, and a methyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide typically involves the following steps:

    Nitration of 4-methylbenzenesulfonamide: The starting material, 4-methylbenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclobutylation: The amino group is then reacted with cyclobutyl bromide in the presence of a base such as potassium carbonate to introduce the cyclobutyl group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Iron powder, hydrochloric acid, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a scaffold for drug development. The presence of the sulfonamide group suggests it could be explored for antibacterial or antifungal properties, as sulfonamides are known for their antimicrobial activity.

Industry

In the chemical industry, this compound could be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modifying their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is involved in the synthesis of folic acid in bacteria, suggesting a possible antibacterial mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: Lacks the amino and cyclobutyl groups, making it less versatile in chemical reactions.

    3-amino-4-methylbenzenesulfonamide: Similar but without the cyclobutyl group, which may affect its biological activity and chemical reactivity.

    N-cyclobutyl-4-methylbenzenesulfonamide: Lacks the amino group, which limits its potential for further functionalization.

Uniqueness

3-amino-N-cyclobutyl-4-methylbenzenesulfonamide is unique due to the combination of its functional groups. The presence of both an amino group and a cyclobutyl group on the benzenesulfonamide scaffold provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

3-amino-N-cyclobutyl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8-5-6-10(7-11(8)12)16(14,15)13-9-3-2-4-9/h5-7,9,13H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVLKNAUSCANPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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